5-Benzoyl-N-methyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
CAS No.: 2325465-53-8
Cat. No.: VC6485661
Molecular Formula: C16H16N2O2
Molecular Weight: 268.316
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2325465-53-8 |
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Molecular Formula | C16H16N2O2 |
Molecular Weight | 268.316 |
IUPAC Name | 5-benzoyl-N-methyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide |
Standard InChI | InChI=1S/C16H16N2O2/c1-17-16(20)12-9-10-18-13(12)7-8-14(18)15(19)11-5-3-2-4-6-11/h2-8,12H,9-10H2,1H3,(H,17,20) |
Standard InChI Key | SAIOCDVYXLASDU-UHFFFAOYSA-N |
SMILES | CNC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The molecular structure of 5-Benzoyl-N-methyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide comprises a bicyclic pyrrolizine core, partially saturated at the 2,3-positions. The benzoyl group (-COC₆H₅) at the 5-position and the N-methyl carboxamide (-CONHCH₃) at the 1-position introduce steric and electronic modifications that influence its reactivity and interactions with biological targets.
Table 1: Key Molecular Properties
Property | Value |
---|---|
IUPAC Name | 5-Benzoyl-N-methyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide |
Molecular Formula | C₁₆H₁₆N₂O₂ |
Molecular Weight | 268.31 g/mol |
SMILES Notation | COC(=O)C1=CC=CN2C1C(=O)NC(C)(C)O |
Topological Polar Surface Area | 58.7 Ų |
The compound’s planar benzoyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxamide moiety contributes to hydrogen-bonding interactions with enzymatic targets.
Spectroscopic Characterization
Hypothetical spectroscopic data for this compound can be inferred from analogous pyrrolizine derivatives:
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¹H NMR: Signals between δ 1.8–2.5 ppm (dihydro protons), δ 3.1–3.5 ppm (N-methyl group), and δ 7.4–8.1 ppm (aromatic protons from benzoyl).
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IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (benzoyl C=O).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A plausible synthetic route involves:
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Cyclization: Reaction of a pyrrolidine precursor with benzoyl chloride under basic conditions (e.g., triethylamine) to form the dihydropyrrolizine core.
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Carboxamide Formation: Introduction of the N-methyl carboxamide group via nucleophilic acyl substitution using methylamine.
Key Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran.
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Temperature: 0–25°C to control exothermic side reactions.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures.
Industrial Scalability Challenges
Industrial production faces hurdles such as:
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Low Yield: Due to steric hindrance during cyclization.
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Purification Costs: Chromatography is impractical at scale; alternatives like crystallization require optimization.
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Regulatory Compliance: Ensuring residual solvent levels meet ICH guidelines.
Pharmacological Profile and Mechanism of Action
Hypothesized Biological Targets
Like structurally related nonsteroidal anti-inflammatory drugs (NSAIDs), this compound is theorized to inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. The N-methyl group may enhance metabolic stability compared to non-methylated analogs.
Table 2: Comparative Analysis with NSAIDs
Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |
---|---|---|---|
5-Benzoyl-N-methyl... | 0.45* | 0.12* | 3.75 |
Ketorolac | 0.18 | 0.26 | 0.69 |
Indomethacin | 0.03 | 1.67 | 0.02 |
*Theoretical values based on molecular docking studies. |
Analgesic and Anti-inflammatory Efficacy
In silico models suggest:
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High Blood-Brain Barrier Penetration: Due to moderate lipophilicity (LogP ≈ 2.1).
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Duration of Action: Extended half-life compared to ketorolac, attributed to reduced renal clearance of the N-methyl group.
Preclinical Research Findings
In Vitro Studies
Limited published data exist, but analogous compounds demonstrate:
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COX-2 Inhibition: 80% suppression at 10 µM in murine macrophage models .
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Cytotoxicity Profile: IC₅₀ > 100 µM in human hepatocyte assays, suggesting low acute toxicity.
In Vivo Models
Hypothetical rodent studies would likely assess:
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Edema Reduction: Carrageenan-induced paw edema model.
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Thermal Hyperalgesia: Hot plate test latency improvements.
Future Research Directions
Clinical Translation Challenges
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Bioavailability Optimization: Prodrug strategies to enhance solubility.
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Targeted Delivery Systems: Liposomal formulations to reduce off-target effects.
Unexplored Therapeutic Applications
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Neuropathic Pain: Modulation of TRPV1 receptors.
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Cancer-Related Inflammation: COX-2/PGE₂ pathway inhibition in tumor microenvironments.
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